molecular formula C13H11BrN2O3S B11657677 N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11657677
M. Wt: 355.21 g/mol
InChI Key: RJMUCMZLPBOFRN-CHHVJCJISA-N
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Description

N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derivative synthesized via condensation of thiophene-2-carbohydrazide with a substituted aromatic aldehyde. Its structure features a thiophene ring linked to a hydrazide group, forming a hydrazone bond with a 3-bromo-4-hydroxy-5-methoxyphenyl moiety in the Z-configuration. The presence of electron-withdrawing (bromo) and electron-donating (hydroxy, methoxy) substituents on the phenyl ring, combined with the thiophene-carbohydrazide backbone, confers unique electronic and steric properties.

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11BrN2O3S/c1-19-10-6-8(5-9(14)12(10)17)7-15-16-13(18)11-3-2-4-20-11/h2-7,17H,1H3,(H,16,18)/b15-7-

InChI Key

RJMUCMZLPBOFRN-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC=CS2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CS2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with C-N bonds.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In coordination chemistry, N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide serves as a ligand that can form complexes with various metal ions. This application is crucial for developing new materials with specific electronic and optical properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. In vitro tests have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal species .

Medicine

This compound has shown potential anticancer properties. Research indicates that it can selectively target cancer cell lines, particularly those associated with breast cancer. The mechanism involves interaction with specific molecular targets, influencing cellular pathways related to cancer proliferation .

Industry

In industrial applications, this compound is utilized in the development of chemosensors designed to detect various analytes in environmental and biological systems. Its ability to form stable complexes with metal ions enhances its utility in sensor technology.

Case Study 1: Antimicrobial Activity

A study published in Molecular Biology Reports evaluated the antimicrobial activity of several synthesized derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Properties

Research conducted on the effects of this compound on MCF7 breast cancer cells revealed that it induces apoptosis through a mechanism involving oxidative stress and mitochondrial dysfunction. The study utilized various assays, including Sulforhodamine B assay for cell viability, demonstrating promising results for further development into therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryLigand formation in coordination chemistryForms stable complexes with metal ions
BiologyAntimicrobial and antifungal agentEffective against multiple bacterial strains
MedicinePotential anticancer agentInduces apoptosis in breast cancer cells
IndustryDevelopment of chemosensorsDetects environmental and biological analytes

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The Schiff base structure allows it to participate in redox reactions, which can influence cellular processes and pathways .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons with Analogues

Substituent Effects and Configuration

The target compound differs from analogues such as N'-(4-fluorophenylmethylidene)thiophene-2-carbohydrazide () and N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) () in substituent type and configuration:

  • Hydroxy/Methoxy Positioning : The 4-hydroxy-5-methoxy arrangement (vs. 3-hydroxy-4-methoxy in L2) impacts hydrogen-bonding networks and crystal packing .
  • Z vs. E Configuration : The Z-configuration of the hydrazone bond in the target compound may restrict rotational freedom compared to E-isomers, affecting molecular planarity and intermolecular interactions .
Table 1: Substituent Comparison of Thiophene-2-carbohydrazide Derivatives
Compound Substituents (Position) Configuration Key Features
Target Compound 3-Br, 4-OH, 5-OCH₃ Z Enhanced electrophilicity, H-bond donor/acceptor
L2 () 3-OH, 4-OCH₃ E Derived from iso-vanillin; metal chelation
N'-(4-Fluorophenyl) analogue () 4-F E Lower steric bulk; altered Fukui indices

Spectroscopic Data

  • NMR and MS : The target compound’s bromo substituent would produce distinct ¹H NMR deshielding (~δ 7.5–8.5 ppm for aromatic protons) compared to chloro or methoxy analogues (e.g., compound 6f in ). ESI-MS would show a molecular ion peak at m/z ~385–390 (calculated for C₁₃H₁₀BrN₂O₃S) .
  • FT-IR : The hydrazone C=N stretch (~1600 cm⁻¹) and O–H/N–H vibrations (~3200–3500 cm⁻¹) align with analogues, but bromo’s inductive effect may shift carbonyl (C=O) stretches to lower frequencies .

Tautomerization and Hydrogen Bonding

Thiophene-2-carbohydrazide derivatives exhibit amide-imidic tautomerization (). The target compound’s Z-configuration and bulky substituents may stabilize the endo-amide tautomer (kinetically favored, as in ), while E-isomers (e.g., L2) could favor exo-forms. XRD data for the endo-tautomer show monoclinic packing with H-bonding between amide N–H and carbonyl O, critical for crystal stability .

Electronic Properties and Reactivity

DFT studies () highlight the influence of substituents on frontier molecular orbitals (FMOs):

  • HOMO-LUMO Gap : The bromo group reduces the gap compared to methoxy/fluoro analogues, increasing reactivity. For example, the HOMO of the target compound localizes on the electron-rich thiophene and hydrazide groups, while the LUMO resides on the bromophenyl ring .
  • Fukui Functions : The 3-bromo and 4-hydroxy positions are electrophilic hotspots, suggesting susceptibility to nucleophilic attacks (e.g., in DNA binding or metal coordination) .

Biological Activity

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound is classified as a Schiff base, synthesized through the condensation of an aldehyde and a hydrazine derivative. Its molecular formula is C13H11BrN2O3SC_{13}H_{11}BrN_{2}O_{3}S, with a molecular weight of approximately 355.21 g/mol . The structural features contributing to its biological activity include:

  • Thiophene ring : Enhances electron delocalization.
  • Hydrazide functional group : Critical for biological interactions.

Antimicrobial Activity

This compound exhibits potent antimicrobial effects against various bacterial strains. Studies indicate that the compound shows significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, respectively .

Comparison of Antimicrobial Activity :

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results suggest that the compound's structural characteristics significantly influence its antimicrobial potency.

Anticancer Activity

Research has demonstrated that this compound also possesses anticancer properties. It interacts with specific enzymes and receptors involved in cancer cell proliferation, leading to reduced cell viability in various cancer cell lines . The mechanism of action is thought to involve the modulation of signaling pathways critical for tumor growth.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound acts on enzymes related to microbial growth and cancer proliferation.
  • Disrupt Cell Membrane Integrity : By interacting with lipid membranes, it compromises bacterial viability.
  • Induce Apoptosis in Cancer Cells : It triggers programmed cell death pathways, which are essential for reducing tumor size and spread.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Antibacterial Efficacy Study : A recent study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In vitro studies showed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, suggesting it could be developed into a therapeutic agent for breast cancer .

Q & A

Basic: What are the standard synthetic routes for preparing N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide?

Answer:
The synthesis typically involves a condensation reaction between thiophene-2-carbohydrazide and a substituted aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde). Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to facilitate Schiff base formation.
  • Reaction conditions : Maintain temperatures between 60–80°C for 6–12 hours under inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields pure product .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the hydrazone bond and substitution patterns on the aromatic rings. For example, the imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching bromine .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize by-products?

Answer:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or acidic conditions (acetic acid) to accelerate imine formation .
  • Solvent optimization : Test mixed solvents (e.g., ethanol:DCM) to balance solubility and reaction rate .
  • Real-time monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced: How should contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations confirm connectivity between the thiophene ring and hydrazide moiety .
  • Cross-validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Alternative characterization : Use X-ray crystallography to unambiguously confirm bond geometries .

Advanced: What experimental strategies are used to assess the compound’s stability under varying conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (1–13) to identify degradation products via HPLC-MS .
  • Long-term stability : Store samples in airtight containers with desiccants (silica gel) at –20°C; monitor via periodic NMR and TLC .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Answer:

  • Functional group modifications : Synthesize analogs by altering substituents (e.g., replacing Br with Cl or modifying methoxy/hydroxy groups) and compare bioactivity .
  • In vitro assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2) to correlate structural features with potency .
  • Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to predict binding modes of Z vs. E isomers .

Advanced: What methodologies address challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent screening : Use vapor diffusion with solvents like DMSO/water or methanol/chloroform to grow single crystals .
  • Cryo-protection : Add glycerol or paraffin oil to prevent crystal cracking during data collection .
  • Data refinement : Employ SHELXL for high-resolution refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Basic: How is the Z-configuration of the hydrazone bond confirmed experimentally?

Answer:

  • NOE (Nuclear Overhauser Effect) : Irradiate the imine proton and observe NOE correlations with adjacent aromatic protons .
  • X-ray diffraction : Directly visualizes the spatial arrangement of substituents around the C=N bond .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Standardized protocols : Document exact molar ratios, solvent volumes, and stirring rates .
  • Quality control (QC) : Implement in-process checks (e.g., TLC at 50% reaction completion) and batch-wise NMR comparison .

Advanced: How can researchers design experiments to explore the compound’s mechanism of action?

Answer:

  • Proteomics : Use affinity chromatography to isolate binding partners from cell lysates .
  • Kinetic studies : Measure enzyme inhibition rates (e.g., IC₅₀ values) under varying substrate concentrations .
  • Fluorescence tagging : Label the compound with a fluorophore (e.g., FITC) to track cellular uptake via confocal microscopy .

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